molecular formula C12H12O4 B12519157 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde CAS No. 685895-62-9

2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde

Cat. No.: B12519157
CAS No.: 685895-62-9
M. Wt: 220.22 g/mol
InChI Key: NVAMCAUNVWYMKC-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl groups, a methoxy group, and a propynyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Functional Group Introduction: Hydroxyl groups are introduced at the 2 and 4 positions through hydroxylation reactions.

    Propynyl Group Addition: The propynyl group is added via a propargylation reaction, often using propargyl bromide as a reagent.

    Methoxy Group Introduction: The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate.

    Final Product Formation: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzoic acid.

    Reduction: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propynyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-3-methylbenzaldehyde: Lacks the propynyl and methoxy groups, resulting in different chemical properties and reactivity.

    2,4-Dihydroxy-6-methylbenzaldehyde: Lacks the propynyl and methoxy groups, leading to variations in its biological activity and applications.

    3-Methoxy-4-hydroxybenzaldehyde:

Uniqueness

2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the propynyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

685895-62-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,4-dihydroxy-6-(3-methoxyprop-1-ynyl)-3-methylbenzaldehyde

InChI

InChI=1S/C12H12O4/c1-8-11(14)6-9(4-3-5-16-2)10(7-13)12(8)15/h6-7,14-15H,5H2,1-2H3

InChI Key

NVAMCAUNVWYMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1O)C=O)C#CCOC)O

Origin of Product

United States

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